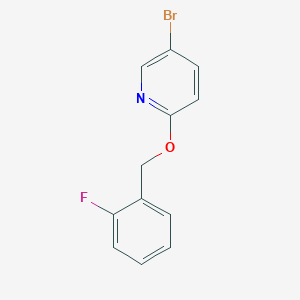

5-Bromo-2-(2-fluorobenzyloxy)pyridine

Descripción

5-Bromo-2-(2-fluorobenzyloxy)pyridine is a brominated pyridine derivative featuring a 2-fluorobenzyloxy substituent at the 2-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potent cytotoxic activity. Evidence indicates that the introduction of a 5-(2-fluorobenzyloxy) group on the pyridine scaffold significantly enhances biological activity. For instance, compound 2g (5-Bromo-2-(2-fluorobenzyloxy)pyridine) exhibited IC50 values of 0.22–0.41 μM against cancer cell lines, outperforming reference drugs like sorafenib and PAC-1 by 3.8- to 20.5-fold . The fluorine atom and benzyloxy group synergistically contribute to electronic effects and binding affinity, making this compound a promising candidate for further development.

Propiedades

IUPAC Name |

5-bromo-2-[(2-fluorophenyl)methoxy]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-5-6-12(15-7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFFCRXNJVTSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=NC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-fluorobenzyloxy)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-fluoropyridine and 2-fluorobenzyl alcohol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride.

Reaction Mechanism: The 2-fluorobenzyl alcohol undergoes a nucleophilic substitution reaction with 5-bromo-2-fluoropyridine, resulting in the formation of 5-Bromo-2-(2-fluorobenzyloxy)pyridine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-(2-fluorobenzyloxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Palladium-based catalysts are often used in coupling reactions.

Bases: Bases such as potassium carbonate or sodium hydride are used to deprotonate the nucleophile.

Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Active Pharmaceutical Ingredients (APIs)

5-Bromo-2-(2-fluorobenzyloxy)pyridine serves as a crucial building block in the development of various APIs. Its derivatives have been explored for their potential as inhibitors against several biological targets, including:

- Neuropeptide Y Receptor Y5 Inhibitors : Compounds derived from this pyridine derivative have shown promise in modulating neuropeptide signaling, which is relevant for treating metabolic disorders and anxiety-related conditions.

- SARS-CoV-2 Main Protease Inhibitors : In the context of the COVID-19 pandemic, research has identified derivatives of 5-bromo-2-(2-fluorobenzyloxy)pyridine as potential inhibitors of the main protease of SARS-CoV-2, highlighting its relevance in antiviral drug development .

- Indoleamine-2,3-Dioxygenase-1 Inhibitors : This compound has been investigated for its role in cancer immunotherapy by inhibiting indoleamine-2,3-dioxygenase-1, an enzyme that plays a critical role in immune evasion by tumors .

Organic Synthesis

Synthetic Intermediates

The compound is utilized extensively in organic synthesis due to its ability to participate in various coupling reactions. The presence of both bromine and fluorine allows for selective reactions such as:

- Nucleophilic Aromatic Substitution : The fluorine atom enhances the nucleophilicity of the aromatic system, making it suitable for further functionalization.

- Palladium-Catalyzed Coupling Reactions : The bromine substituent facilitates coupling reactions with aryl boronic acids, leading to the formation of biaryl compounds that are valuable in pharmaceuticals and agrochemicals .

Materials Science

Organic Light Emitting Diodes (OLEDs)

5-Bromo-2-(2-fluorobenzyloxy)pyridine is also recognized for its application in the field of materials science, particularly in OLED technology. Its structural properties contribute to:

- Host Materials : It is used as a host material for phosphorescent OLEDs due to its electron-deficient nature and ability to stabilize charge carriers within the device .

Case Study 1: Drug Discovery

A study focusing on the synthesis of novel inhibitors for neuropeptide Y receptor Y5 utilized 5-bromo-2-(2-fluorobenzyloxy)pyridine as a key intermediate. The research demonstrated that modifications on this scaffold could yield compounds with enhanced receptor affinity and selectivity.

Case Study 2: Antiviral Agents

Research conducted during the COVID-19 pandemic identified derivatives of 5-bromo-2-(2-fluorobenzyloxy)pyridine that effectively inhibited the main protease of SARS-CoV-2. These findings were pivotal in guiding further drug development efforts aimed at combating viral infections.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | APIs for neuropeptide Y receptor inhibition, SARS-CoV-2 protease inhibition, cancer therapies |

| Organic Synthesis | Intermediates for nucleophilic substitutions and palladium-catalyzed couplings |

| Materials Science | Host materials for OLEDs |

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(2-fluorobenzyloxy)pyridine involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application. For example, in coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the nucleophile .

Comparación Con Compuestos Similares

Substituent Variations on the Pyridine Ring

5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (22a)

- Structure: Differs in the substituent at the 2-position, featuring a 4-(trifluoromethoxy)phenoxy group instead of 2-fluorobenzyloxy.

- Synthesis : Achieved a 91% yield via nucleophilic aromatic substitution .

5-Bromo-2-(2-methoxyphenyl)pyridine

- Structure : Replaces the 2-fluorobenzyloxy group with a 2-methoxyphenyl moiety.

- Molecular formula: C12H10BrNO .

5-Bromo-2-[(4-methoxybenzyl)oxy]pyridine

- Structure : Substitutes the 2-fluorobenzyloxy group with a 4-methoxybenzyloxy group.

Core Scaffold Modifications

5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (22c)

- Structure: Pyrimidine core instead of pyridine, with a 4-(trifluoromethoxy)phenoxy substituent.

- Synthesis : Lower yield (79%) compared to pyridine analogs, suggesting reduced stability or reactivity of the pyrimidine ring .

- Implications : Pyrimidine-based compounds often exhibit distinct pharmacokinetic profiles due to altered hydrogen-bonding capacity.

5-Bromo-2-phenylpyridine and 5-Bromo-2-(4-bromophenyl)pyridine

- Structure : Lack the benzyloxy group entirely, featuring phenyl or bromophenyl substituents.

- Applications : Used in gold(III) catalysis rather than biological contexts, highlighting the critical role of the benzyloxy moiety in cytotoxicity .

Actividad Biológica

5-Bromo-2-(2-fluorobenzyloxy)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in drug discovery, especially concerning antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula: CHBrFNO

- Molecular Weight: 252.08 g/mol

- CAS Number: Not specifically listed, but derivatives exist under various CAS numbers.

The biological activity of 5-Bromo-2-(2-fluorobenzyloxy)pyridine is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, affecting metabolic pathways.

- Receptor Modulation: It can interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.

- Gene Expression Regulation: The compound may alter gene expression by interacting with transcription factors or other regulatory proteins .

Antimicrobial Activity

Research indicates that compounds within the pyridine family, including 5-Bromo-2-(2-fluorobenzyloxy)pyridine, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The presence of halogen substituents enhances their interaction with microbial targets .

Anticancer Properties

Several studies have explored the anticancer potential of 5-Bromo-2-(2-fluorobenzyloxy)pyridine. Notably:

- In Vitro Studies: The compound has shown promising results in inhibiting cancer cell proliferation in various cancer cell lines, including breast and lung cancer models. For instance, it exhibited an IC value in the low micromolar range against A549 lung cancer cells .

- Mechanistic Insights: The anticancer effects are often linked to the compound's ability to induce apoptosis and inhibit cell cycle progression. Studies have suggested that it may act through pathways involving the inhibition of key kinases associated with cancer progression .

Case Studies

Research Applications

The versatility of 5-Bromo-2-(2-fluorobenzyloxy)pyridine extends beyond antimicrobial and anticancer applications:

- Drug Discovery: It serves as a building block for synthesizing novel pharmaceutical agents targeting various diseases.

- Material Science: Its properties make it suitable for developing advanced materials in organic electronics and OLEDs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.